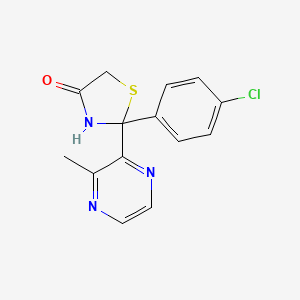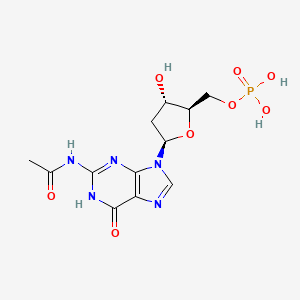![molecular formula C12H7ClN4O B12918827 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine CAS No. 30469-02-4](/img/structure/B12918827.png)
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by the presence of a chlorophenyl group at the 2-position and a nitroso group at the 3-position of the imidazo[1,2-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 4-chlorobenzaldehyde with cyanoacetohydrazide, followed by cyclization with 1,1-bis(methylthio)-2-nitroethylene and ethylenediamine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of environmentally benign solvents and catalyst-free approaches is often preferred to ensure operational simplicity and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyrimidine derivatives.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the nitroso and chlorophenyl groups.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring, differing in the position of the nitrogen atoms.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, differing in the aromatic system.
Uniqueness: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Número CAS |
30469-02-4 |
|---|---|
Fórmula molecular |
C12H7ClN4O |
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-9-4-2-8(3-5-9)10-11(16-18)17-7-1-6-14-12(17)15-10/h1-7H |
Clave InChI |
VXEUQISZIUTMBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)


![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)


